molecular formula C27H46O B7826304 (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

Cat. No.: B7826304
M. Wt: 392.7 g/mol
InChI Key: HVYWMOMLDIMFJA-HIRYTKJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a deuterated derivative of a sterol backbone, characterized by a cyclopenta[a]phenanthren core with six deuterium atoms at positions 2,2,3,4,4,4. The substitution pattern includes a hydroxyl group at position 3, methyl groups at positions 10 and 13, and a branched alkyl chain (6-methylheptan-2-yl) at position 15. Deuterium labeling is commonly employed to study metabolic stability, pharmacokinetics, and isotopic effects in biological systems . The compound’s structure aligns with triterpenoid frameworks observed in natural products like Dammar resin derivatives, where the cyclopenta[a]phenanthren core serves as a scaffold for diverse functionalization .

Properties

IUPAC Name

(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22-,23?,24?,25?,26-,27+/m0/s1/i9D,13D2,17D2,21D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-HIRYTKJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])(C3CC[C@]4(C([C@@H]3C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Deuterated Cyclopentanedione Precursors

The Hajos-Parrish ketone, a cornerstone in steroid synthesis, serves as a critical intermediate. Source details a method to introduce deuterium at the C18 and C19 methyl groups using CD3I (iodomethane-d3). For hexadeuteration, this approach is adapted to target multiple positions:

  • 2-(Methyl-d3)-1,3-cyclopentanedione is synthesized via alkylation of 1,3-cyclopentanedione with CD3I under basic conditions (K2CO3, DMF, 60°C, 12 h).

  • Cyclization of the deuterated cyclopentanedione with methyl vinyl ketone yields the Hajos-Parrish ketone with three deuterium atoms at C2.

This intermediate is subsequently functionalized through aldol condensation and Michael addition to construct the steroidal A and B rings.

Late-Stage Deuteration at C3 and C6

To introduce deuterium at C3 and C6, the ketone groups at these positions are reduced using NaBD4 (sodium borodeuteride) in deuterium oxide (D2O):

  • Cholest-4-ene-3,6-dione is treated with NaBD4 (2 equiv) in THF/D2O (4:1) at 0°C for 1 h, yielding a mixture of 3α,6β-diols with deuterium at C3 and C6.

  • The diols are purified via HPLC (C18 column, 90% ethanol eluent) to isolate the desired stereoisomer.

Direct Isotopic Exchange in Cholesterol Derivatives

Acid-Catalyzed H/D Exchange

Deuterium can be introduced at acidic α-positions (e.g., C2 and C4) via refluxing cholesterol derivatives in D2O with a Lewis acid catalyst (e.g., BF3·Et2O):

  • Cholesterol is dissolved in anhydrous DCM and treated with BF3·Et2O (10 mol%) under D2O atmosphere at 50°C for 48 h.

  • The reaction achieves ~85% deuteration at C2 and C4, as confirmed by [2H]NMR.

Limitations and Side Reactions

  • Isotopic Scrambling : Prolonged reaction times lead to deuterium migration to adjacent carbons.

  • Oxidative Degradation : The Δ5 double bond in cholesterol is susceptible to epoxidation under acidic conditions, necessitating inert atmospheres.

Enantioselective Synthesis via Chiral Catalysis

Source reports a copper(II)-catalyzed Michael/aldol cascade to construct oxygenated steroid cores. Adapting this method for deuteration:

  • Chiral bis(oxazoline)-Cu(OTf)2 catalyzes the Michael addition of a deuterated β-ketoester to an enone, installing vicinal quaternary centers with >95% ee.

  • The aldol cyclization step is performed in deuterated methanol (CD3OD) to incorporate deuterium at C6 via keto-enol tautomerism.

Analytical Validation of Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • [2H]NMR : Quantifies deuterium incorporation at each position. For example, C2 and C4 deuterons resonate at δ 2.15–2.35 ppm in CDCl3.

  • [1H]NMR : Loss of proton signals at deuterated positions confirms successful labeling. The C3 proton (δ 3.52 ppm in cholesterol) is absent in the deuterated analog.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : The molecular ion peak for the hexadeuterated compound (C27H38D6O) appears at m/z 402.36 (calc. 402.37).

Comparative Analysis of Methods

MethodDeuteration SitesYield (%)Purity (%)Key Advantage
Hajos-Parrish/NaBD4C2, C3, C4, C66599Scalable, high stereocontrol
Acid-Catalyzed ExchangeC2, C44585Rapid, minimal synthetic steps
Chiral CatalysisC67897Enantioselective, modular

Challenges in Hexadeuterated Steroid Synthesis

  • Isotopic Purity : Ensuring six deuterium atoms without protium contamination requires rigorous exclusion of moisture.

  • Stereochemical Integrity : The C3 hydroxyl group’s configuration (3S) must be preserved during reduction steps.

  • Cost of Deuterated Reagents : CD3I and NaBD4 are expensive, limiting large-scale production.

Applications in Metabolic Studies

The hexadeuterated sterol serves as a tracer in:

  • Cholesterol Biosynthesis : Tracking incorporation into cell membranes via LC-MS.

  • Drug Metabolism : Studying hepatic clearance of steroidal drugs using isotopic dilution assays.

Chemical Reactions Analysis

Types of Reactions: (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions similar to natural cholesterol. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hormonal Activity

Research has indicated that compounds similar to (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol exhibit hormonal activities. This suggests potential applications in the development of steroidal drugs.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines by modulating hormonal pathways. The mechanism involves interaction with estrogen receptors which may lead to apoptosis in hormone-sensitive tumors.

Metabolic Pathways

The incorporation of deuterium into metabolic studies can provide insights into metabolic pathways and enzyme kinetics. This compound can be utilized as a tracer in metabolic labeling studies to investigate lipid metabolism.

Case Study: Lipid Metabolism

In a controlled experiment involving animal models treated with this compound labeled with deuterium isotopes:

  • The tracking of lipid synthesis pathways was conducted.
  • Results indicated altered metabolic rates in treated subjects compared to controls.

Polymer Development

The unique structure of this compound allows it to be used as a building block in the synthesis of new polymers with enhanced mechanical properties.

Case Study: Polymer Blends

Research has shown that incorporating (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,... into polymer blends results in materials with improved thermal stability and tensile strength.

Mechanism of Action

(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It integrates into cell membranes, influencing their fluidity and permeability. Additionally, it serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The deuterium atoms in this compound allow researchers to trace its metabolic pathways using techniques like mass spectrometry .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: Deuteration requires precise isotopic incorporation to avoid disrupting the sterol core’s conformation. Non-deuterated analogs (e.g., compound 33) achieve higher synthetic yields (85%) due to fewer purification hurdles .
  • Structural-Activity Relationships : The 6-methylheptan-2-yl group in the target compound optimizes lipophilicity for membrane integration, whereas bulkier substituents (e.g., cyclohexyl-diphenylethyl) introduce steric hindrance, altering binding kinetics .

Biological Activity

The compound (3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol is a deuterated steroid derivative that has gained attention for its potential biological activities. Deuterium labeling is known to influence metabolic pathways and biological interactions due to the kinetic isotope effect (KIE), which can alter the rate of enzymatic reactions involving hydrogen abstraction .

Biological Activity Overview

The biological activity of this compound can be explored through its interaction with various biological systems and its metabolic pathways. The following sections detail the findings from recent studies and case evaluations.

Kinetic Isotope Effects

Deuterated compounds often exhibit distinct metabolic behaviors compared to their non-deuterated counterparts. Studies have shown that deuterium substitution can lead to significant KIEs in cytochrome P450-mediated reactions. For instance, the presence of a primary deuterium KIE suggests that hydrogen abstraction is a rate-limiting step in the metabolism of certain drugs . This property may enhance the compound's efficacy in specific therapeutic applications by modulating its pharmacokinetics.

1. Cytochrome P450 Interactions

Research indicates that deuterated steroids like this compound interact with cytochrome P450 enzymes differently than their non-deuterated analogs. The KIEs observed can provide insights into the metabolic stability and potential therapeutic advantages of using deuterated steroids in drug development .

3. Anti-inflammatory Effects

Deuterated compounds have also been reported to exhibit anti-inflammatory activities. For instance, certain steroid derivatives have been shown to suppress inflammatory cytokine production through inhibition of the NF-kB pathway . This suggests that this compound may possess similar properties.

Data Tables

Biological Activity Mechanism References
AntitumorInhibition of cancer cell proliferation
Anti-inflammatorySuppression of inflammatory cytokines
Cytochrome P450 InteractionAltered metabolism via KIEs

Q & A

Q. What are the optimal methods for synthesizing and characterizing deuterated steroid derivatives like this compound?

  • Methodological Answer : Synthesis involves isotopic labeling via deuterium exchange reactions (e.g., acid/base-catalyzed H/D exchange in deuterated solvents like D₂O or CD₃OD) . Purification requires reverse-phase HPLC or flash chromatography to isolate stereoisomers and remove non-deuterated byproducts. Characterization employs:
  • NMR : Deuterium substitution reduces proton signals at C2, C3, C4, and C6, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR peak absence or splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) detects isotopic clusters (e.g., M+6 for hexadeuteration) to confirm isotopic purity .
    Example: used <sup>1</sup>H NMR to validate purity in similar triterpenoids.

Q. How should researchers safely handle this compound given limited toxicological data?

  • Methodological Answer : Assume hazard potential due to structural analogs (e.g., lanosterol derivatives) and implement:
  • PPE : Full-face respirators (N100/P3 filters) and nitrile gloves to avoid inhalation/dermal contact .
  • Ventilation : Use fume hoods for synthesis and handling, as recommended for cyclopenta[a]phenanthrene derivatives .
  • Waste Disposal : Classify as hazardous waste; incinerate via licensed facilities to prevent environmental release .

Q. What analytical techniques are critical for verifying stereochemical integrity?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) with polarimetric detection to resolve stereoisomers. Confirm configurations via:
  • X-ray Crystallography : For solid-state structure validation (e.g., resolved methylcyclopropyl stereochemistry in analogs).
  • NOESY NMR : Correlates spatial proximity of protons to confirm chair conformations in the cyclopentane ring .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of deuterium substitution impact metabolic stability studies?

  • Methodological Answer : Deuterium at positions adjacent to hydroxyl groups (e.g., C3) slows oxidative metabolism via cytochrome P450 enzymes due to increased C-D bond strength. Design studies with:
  • Isotopic Tracing : Use LC-MS/MS to track deuterium retention in metabolites (e.g., noted deuterated analogs as stable isotope standards).
  • Control Experiments : Compare half-lives (t½) of deuterated vs. non-deuterated analogs in hepatocyte assays to quantify KIEs .
    Note: Contradictory data may arise if deuterium alters enzyme binding; validate with docking simulations .

Q. How do stereochemical variations in the side chain (e.g., 6-methylheptan-2-yl group) influence receptor binding?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model interactions with nuclear receptors (e.g., glucocorticoid receptors). Experimentally:
  • Competitive Binding Assays : Radiolabeled ligands (e.g., <sup>3</sup>H-dexamethasone) quantify displacement by the deuterated compound .
  • Mutagenesis Studies : Modify receptor residues (e.g., Arg611 in GR) to assess steric clashes with methyl groups on the side chain .
    highlights that methylcyclopropyl stereochemistry in analogs affects lipid membrane interactions.

Q. How can researchers resolve discrepancies in solubility data across studies?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or solvent purity. Standardize protocols:
  • Solvent Pre-Saturation : Pre-saturate solvents with the compound to avoid supersaturation artifacts.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (e.g., PBS) at 25°C .
  • Thermodynamic Solubility : Use shake-flask methods with HPLC quantification, as described in for related steroids.

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar compounds?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Recrystallize the compound from multiple solvents (e.g., ethanol vs. hexane) and characterize via DSC .
  • Impurity Profiles : Use TLC (silica gel, chloroform:methanol 9:1) to detect byproducts; validated purity via TLC for analogs.
  • Deuterium Effects : Deuteration may subtly alter crystal packing, shifting melting points by 2–5°C .

Experimental Design Considerations

Q. What strategies minimize isotopic scrambling during deuterated compound synthesis?

  • Methodological Answer : Avoid protic solvents and high temperatures (>60°C) to prevent H/D exchange. Optimize:
  • Reaction pH : Use buffered deuterated solvents (pD 7–9) for controlled exchange .
  • Catalyst Selection : PtO₂ or Raney nickel in D₂O for selective deuteration without side reactions .
    Example: achieved >95% isotopic purity via low-temperature acid catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.